1H-Imidazole-1-propanenitrile,2-ethyl-
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Overview
Description
1H-Imidazole-1-propanenitrile,2-ethyl- is a chemical compound with the molecular formula C9H13N3. It is also known by other names such as 2-ethyl-4-methyl-1H-imidazole-1-propanenitrile. This compound is characterized by its imidazole ring structure, which is a five-membered ring containing two nitrogen atoms. The presence of the nitrile group (–C≡N) attached to the propanenitrile moiety adds to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1H-Imidazole-1-propanenitrile,2-ethyl- typically involves a two-step process:
Cyanoethylation Reaction: This step involves the reaction of 1-cyanoethyl bromide with methyl imidazole to form 1-cyanoethyl-2-ethyl imidazole.
Imidazole Formation: The intermediate product is then reacted with ethylamine under specific conditions to yield 1H-Imidazole-1-propanenitrile,2-ethyl-.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-1-propanenitrile,2-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst.
Nucleophiles: Ammonia (NH3), amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction can produce amines .
Scientific Research Applications
1H-Imidazole-1-propanenitrile,2-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized as a catalyst, coordination reagent, and cation adsorbent in various industrial processes
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-propanenitrile,2-ethyl- involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the nitrile group can participate in nucleophilic addition reactions, contributing to its reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-4-methylimidazole
- 1-Cyanoethyl-2-ethyl-4-methylimidazole
- 3-(2-Ethyl-4-methyl-1H-imidazol-1-yl)propanenitrile
Uniqueness
1H-Imidazole-1-propanenitrile,2-ethyl- stands out due to its unique combination of the imidazole ring and the nitrile group. This combination imparts distinct chemical properties, making it versatile for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C7H9N3 |
---|---|
Molecular Weight |
135.17 g/mol |
IUPAC Name |
2-(2-methyl-1H-imidazol-5-yl)propanenitrile |
InChI |
InChI=1S/C7H9N3/c1-5(3-8)7-4-9-6(2)10-7/h4-5H,1-2H3,(H,9,10) |
InChI Key |
BCFRRFKHRJSWTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1)C(C)C#N |
Origin of Product |
United States |
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